molecular formula C5H12ClNO3 B2783891 Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride CAS No. 1252016-17-3

Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride

Cat. No.: B2783891
CAS No.: 1252016-17-3
M. Wt: 169.61
InChI Key: RWRAPPLHXTZDEU-UHFFFAOYSA-N
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Description

Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of an aminooxy group, which imparts distinct reactivity and functionality, making it valuable in synthetic chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride typically involves the reaction of methyl 2-bromo-2-methylpropanoate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxylamine displaces the bromine atom, forming the aminooxy group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium carbonate or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the compound can lead to the formation of hydroxylamine derivatives.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce hydroxylamine derivatives. Substitution reactions can result in a variety of products depending on the nucleophile employed.

Scientific Research Applications

Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of aminooxy-functionalized compounds.

    Biology: The compound is employed in bioconjugation techniques, where it can be used to modify biomolecules such as proteins and nucleic acids.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride involves the reactivity of the aminooxy group. This group can form stable covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones, through the formation of oxime linkages. This reactivity is exploited in various applications, including bioconjugation and the synthesis of functionalized materials. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being modified or synthesized.

Comparison with Similar Compounds

Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride can be compared with other aminooxy-containing compounds, such as:

    Hydroxylamine hydrochloride: A simpler compound with similar reactivity but less structural complexity.

    Aminooxyacetic acid: Another aminooxy-containing compound used in bioconjugation and synthesis.

    O-(2-Aminoethyl)hydroxylamine: A compound with an aminooxy group and an additional amine functionality, offering different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which combines the aminooxy group with a methyl ester functionality, providing distinct reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

methyl 2-aminooxy-2-methylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-5(2,9-6)4(7)8-3;/h6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRAPPLHXTZDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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